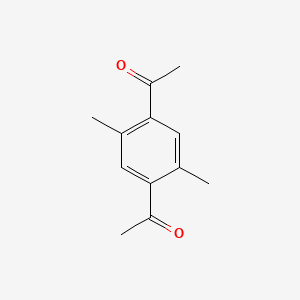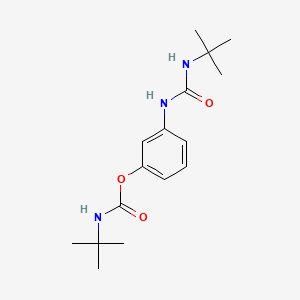
Ethanone, 1,1'-(2,5-dimethyl-1,4-phenylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- is an organic compound with the molecular formula C12H14O2 It is a derivative of ethanone, where two ethanone groups are attached to a 2,5-dimethyl-1,4-phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- typically involves the condensation of 2,5-dimethyl-1,4-phenylenediamine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1,1’-(1,4-phenylene)bis-: Similar structure but without the methyl groups on the phenylene ring.
Ethanone, 1,1’-(2,5-dimethoxy-1,4-phenylene)bis-: Contains methoxy groups instead of methyl groups.
Uniqueness
Ethanone, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- is unique due to the presence of methyl groups on the phenylene ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
74472-14-3 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(4-acetyl-2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-7-5-12(10(4)14)8(2)6-11(7)9(3)13/h5-6H,1-4H3 |
Clé InChI |
ADOBEGHZNSOWMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C)C)C(=O)C |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![L-Histidine, N-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]-](/img/structure/B3056742.png)
![Pyridine, 2,6-bis[(diphenylphosphino)methyl]-](/img/structure/B3056743.png)



![1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3056750.png)






